

Physical and chemical properties of 3,3-Dimethyl-1-phenylbutan-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Dimethyl-1-phenylbutan-2-one

Cat. No.: B1365089

[Get Quote](#)

An In-depth Technical Guide to 3,3-Dimethyl-1-phenylbutan-2-one

This technical guide provides a comprehensive overview of the physical and chemical properties of **3,3-Dimethyl-1-phenylbutan-2-one**, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, outlines potential synthetic methodologies, and discusses the chemical reactivity of this compound.

Core Properties

3,3-Dimethyl-1-phenylbutan-2-one, a substituted ketone, is a compound of interest in organic synthesis, potentially serving as an intermediate in the preparation of more complex molecules. Its structural features, a bulky tert-butyl group adjacent to a carbonyl and a benzyl group, impart specific reactivity and physical characteristics.

Physical Properties

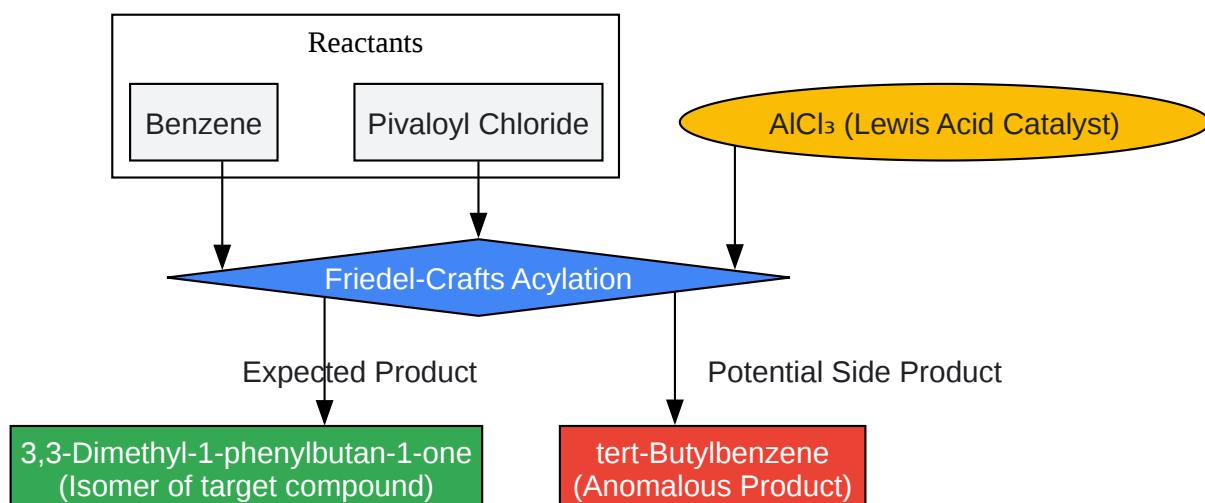
The physical properties of **3,3-Dimethyl-1-phenylbutan-2-one** are summarized in the table below. The compound is a solid at room temperature, appearing as a white or light yellow crystal. It is soluble in organic solvents such as alcohols and ethers.

Property	Value	Source
IUPAC Name	3,3-dimethyl-1-phenylbutan-2-one	[1]
CAS Number	6721-67-1	[1]
Molecular Formula	C ₁₂ H ₁₆ O	[1]
Molecular Weight	176.25 g/mol	[1]
Melting Point	41-45 °C or 50-55 °C	
Appearance	White or light yellow crystal	
Solubility	Soluble in alcohols and ether solvents	

Note: Conflicting melting point ranges have been reported.

Chemical Identifiers

Identifier	Value	Source
InChI	InChI=1S/C12H16O/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3	[1]
InChIKey	XPHFHIMIUFOEEN-UHFFFAOYSA-N	[1]
SMILES	CC(C)C(=O)CC1=CC=CC=C1	[1]


Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3,3-Dimethyl-1-phenylbutan-2-one** is not readily available in the searched literature, several general synthetic routes for ketones of this type can be proposed.

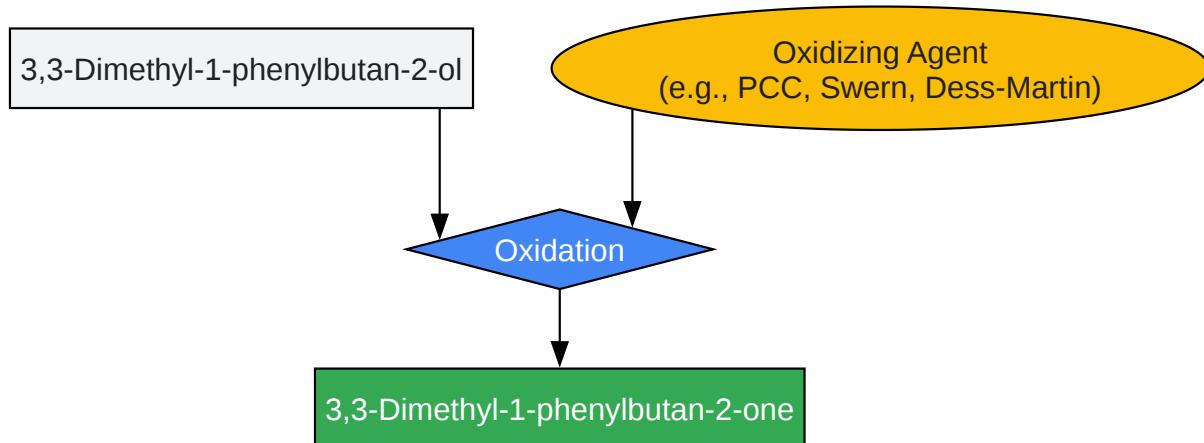
Friedel-Crafts Acylation

A plausible method for the synthesis of an isomer, 3,3-dimethyl-1-phenylbutan-1-one, is the Friedel-Crafts acylation of benzene with pivaloyl chloride.^[2] However, it is known that the acylation of benzene with pivaloyl chloride can anomalously lead to tert-butylbenzene due to the decarbonylation of the pivaloyl cation to the stable tert-butyl cation.^[3] A more reliable approach to synthesize the target molecule would likely involve a different strategy.

A potential Friedel-Crafts approach to a related isomer is outlined below.

[Click to download full resolution via product page](#)

Proposed Friedel-Crafts Acylation for an Isomer


Generalized Experimental Protocol for Friedel-Crafts Acylation:

- To a cooled (0 °C) suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), add pivaloyl chloride dropwise.
- Slowly add benzene to the mixture while maintaining the low temperature.
- After the addition is complete, allow the reaction to stir at room temperature for several hours.

- Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO_4), and concentrate under reduced pressure.
- Purify the crude product by column chromatography or distillation.

Oxidation of the Corresponding Secondary Alcohol

A common and reliable method for the synthesis of ketones is the oxidation of the corresponding secondary alcohol, in this case, 3,3-dimethyl-1-phenylbutan-2-ol.^[4] Various oxidizing agents can be employed for this transformation.

[Click to download full resolution via product page](#)

Oxidation of a Secondary Alcohol to a Ketone

Generalized Experimental Protocol for Oxidation (using Pyridinium Chlorochromate - PCC):

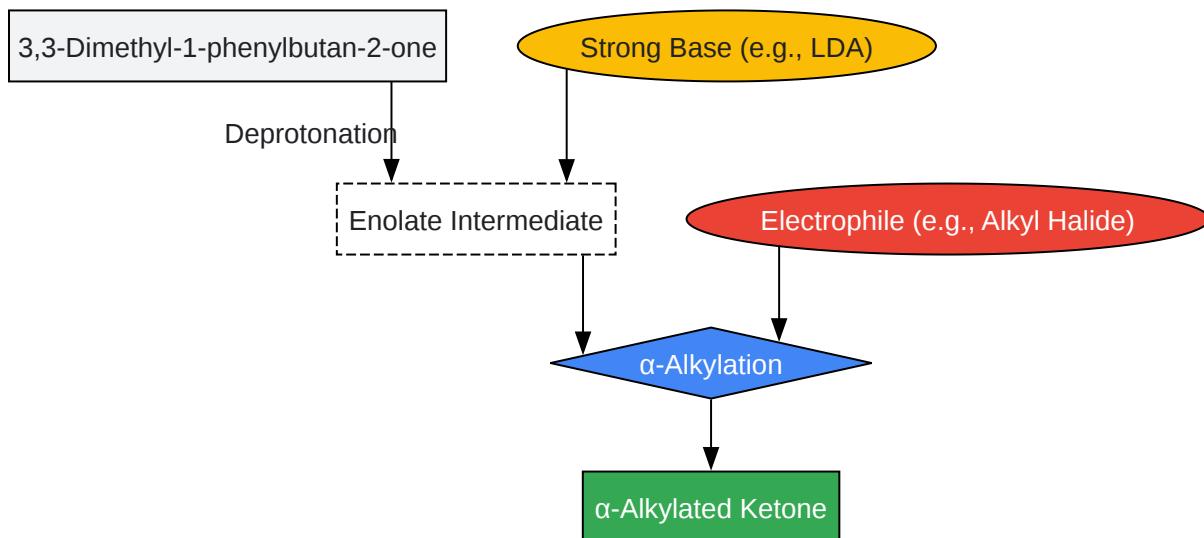
- Dissolve 3,3-dimethyl-1-phenylbutan-2-ol in a suitable solvent such as dichloromethane.
- Add pyridinium chlorochromate (PCC) to the solution in one portion.
- Stir the mixture at room temperature for a few hours until the starting material is consumed (monitored by TLC).

- Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.
- Concentrate the filtrate under reduced pressure to obtain the crude ketone.
- Purify the product by column chromatography if necessary.

Chemical Reactivity

The chemical reactivity of **3,3-Dimethyl-1-phenylbutan-2-one** is primarily dictated by the presence of the carbonyl group and the acidic α -hydrogens on the benzylic carbon.

Reactions at the Carbonyl Group


The carbonyl carbon is electrophilic and susceptible to nucleophilic attack.

- Reduction: The ketone can be reduced to the corresponding secondary alcohol, 3,3-dimethyl-1-phenylbutan-2-ol, using reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).^[5]
- Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, yielding an alkene.^[6]^[7]

Reactions at the α -Carbon

The methylene group adjacent to the carbonyl and the phenyl group contains acidic protons. Deprotonation at this position leads to the formation of a resonance-stabilized enolate, which is a key intermediate in many reactions.

- Enolate Formation and Alkylation: Treatment with a strong base, such as lithium diisopropylamide (LDA), will generate the enolate. This nucleophilic enolate can then react with electrophiles, such as alkyl halides, in an $\text{S}_{\text{n}}2$ reaction to form a new carbon-carbon bond at the α -position.^[8]

[Click to download full resolution via product page](#)

Reactivity at the α -Carbon via Enolate Formation

Spectral Data

Spectral data for **3,3-Dimethyl-1-phenylbutan-2-one** is available in public databases.

- ^1H NMR and ^{13}C NMR: Proton and carbon nuclear magnetic resonance spectra would provide detailed information about the structure of the molecule, confirming the presence of the phenyl, benzyl, and tert-butyl groups.[1]
- Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of $1700\text{-}1725\text{ cm}^{-1}$.[1]
- Mass Spectrometry: Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound (176.25 g/mol) and characteristic fragmentation patterns.[1]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3,3-Dimethyl-1-phenylbutan-2-one** is classified with the following hazards:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.[\[1\]](#)

Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

3,3-Dimethyl-1-phenylbutan-2-one is a ketone with distinct physical and chemical properties stemming from its unique structure. While specific experimental protocols for its synthesis are not widely published, it can likely be prepared through established synthetic methodologies for ketones. Its reactivity, centered around the carbonyl group and the acidic α -protons, makes it a potentially useful building block in organic synthesis. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,3-Dimethyl-1-phenylbutan-2-one | C12H16O | CID 10171281 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Show how you would use the Friedel-Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]

- 3. organic chemistry - Unusual Friedel–Crafts alkylation with pivaloyl chloride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. 3,3-Dimethyl-1-phenylbutan-2-ol | C12H18O | CID 5051506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. homework.study.com [homework.study.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physical and chemical properties of 3,3-Dimethyl-1-phenylbutan-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1365089#physical-and-chemical-properties-of-3-3-dimethyl-1-phenylbutan-2-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com